molecular formula C10H20ClNO2 B1435984 Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride CAS No. 2031258-74-7

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Cat. No. B1435984
M. Wt: 221.72 g/mol
InChI Key: ZFLBXFGSAXQEQM-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the following properties:



  • IUPAC Name : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

  • CAS Number : 2031258-74-7

  • Molecular Weight : 221.73 g/mol

  • Molecular Formula : C₁₀H₁₉NO₂·HCl

  • Physical Form : Powder

  • Storage Temperature : Room temperature (RT)

  • Purity : 95%



Molecular Structure Analysis

The molecular structure of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride consists of a cyclohexane ring with a methyl group, an amino group, and a carboxylate group attached. The hydrochloride salt forms due to the protonation of the amino group by HCl.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including amidation, esterification, and acid-base reactions. However, without specific experimental data, it’s challenging to provide detailed reaction pathways.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in water and polar organic solvents

  • Toxicity : Safety data indicates warnings (Hazard Statements: H315, H319, H335) and precautions (Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501). Refer to the MSDS for detailed safety information.


Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Benzodiazepines : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride plays a role in synthesizing various benzodiazepines. In a reaction with certain 1,2-diaminobenzenes, it contributes to forming 3-acyl-1,5-benzodiazepines, showcasing its utility in heterocyclic chemistry (Gurkovskii et al., 1999).

Chemical Properties and Reactions

  • Formation of Tetrahydroquinoline Derivatives : This compound is involved in the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, as shown in the reaction with the methyl esters of acyl(aroyl)pyruvic acids. This demonstrates its versatility in generating complex organic structures (Rudenko et al., 2013).

Applications in Organic Synthesis

  • Synthesis of Amino Acids : The compound plays a crucial role in synthesizing stereo-isomers of amino acids. For example, its use in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid demonstrates its applicability in producing constrained hydroxy-α,α-disubstituted-α-amino acids, vital for peptide research (Avenoza et al., 1999).

  • Peptide Synthesis : The compound is effective in peptide synthesis, such as in the conjugation of carboxylic acids with methyl ester amino acids hydrochloride, highlighting its importance in the synthesis of enzymatic substrates (Brunel et al., 2005).

  • Cyclohexane Derivatives : It is involved in the reaction with acetic acid and cyclohexene derivatives, showing its potential in producing various isomers and derivatives of cyclohexane, which are fundamental in organic chemistry and material science (Leong et al., 1973).

Safety And Hazards


  • Handle with care due to potential irritant properties.

  • Follow proper laboratory safety protocols when working with this compound.


Future Directions

Research avenues related to Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride include:



  • Investigating its biological activity and potential applications.

  • Studying its interactions with other molecules.

  • Exploring its synthetic modifications for improved properties.


Please note that the information provided is based on available data, and further research is essential for a deeper understanding of this compound. For specific details, consult the relevant peer-reviewed papers and technical documents123.


properties

IUPAC Name

methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLBXFGSAXQEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)OC)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
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Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

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